Fmoc-D-Ala-OH.H2O
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4.H2O/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21);1H2/t11-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPWKFLOMOFHGO-RFVHGSKJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational Aspects of Fmoc D Ala Oh·h2o in Advanced Peptide Chemistry
Overview of Fmoc-Protected D-Amino Acids in Synthetic Methodologies
The synthesis of peptides, especially for therapeutic and research applications, relies heavily on protecting group strategies to ensure regioselective and efficient formation of peptide bonds. Among the most prevalent methods is Solid-Phase Peptide Synthesis (SPPS), which utilizes a stepwise addition of amino acids to a growing peptide chain anchored to a solid support wikipedia.org. The Fmoc strategy is a cornerstone of modern SPPS due to its mild deprotection conditions and compatibility with automated synthesizers altabioscience.comamericanpeptidesociety.orgmtoz-biolabs.com.
The Fmoc group is attached to the α-amino group of an amino acid, shielding it from unwanted reactions during the coupling of the carboxyl group to the peptide chain . Its key characteristic is its base lability, meaning it can be efficiently removed under mild basic conditions, typically using piperidine (B6355638) in dimethylformamide (DMF), without damaging the peptide chain or side-chain protecting groups americanpeptidesociety.org. This orthogonality allows for the selective deprotection of the α-amino group, enabling the controlled addition of the next amino acid in the sequence altabioscience.com.
Fmoc-protected D-amino acids, such as Fmoc-D-Ala-OH·H₂O, are integral to this methodology. They are used in the same manner as their L-counterparts, allowing for the incorporation of D-amino acids into peptide sequences. The availability of a wide array of Fmoc-protected D-amino acids, including Fmoc-D-Ala-OH·H₂O, facilitates the synthesis of peptides with tailored properties, expanding the scope of peptide design beyond naturally occurring L-amino acid sequences peptanova.de. The Fmoc group's strong UV absorbance also aids in monitoring reaction progress during automated synthesis altabioscience.com.
Significance of D-Alanine Stereoisomer in Peptide Chain Construction
The incorporation of D-amino acids, including D-alanine, into peptide sequences offers distinct advantages over peptides composed solely of L-amino acids. While L-amino acids are the building blocks of proteins in most biological systems, D-amino acids can impart unique conformational, stability, and biological properties to synthetic peptides nih.govfrontiersin.orgjpt.combiopharmaspec.com.
Enhanced Enzymatic Stability: A primary reason for incorporating D-amino acids is to increase resistance to proteolytic degradation nih.govfrontiersin.orgbiopharmaspec.comlifetein.com.cn. Proteases, enzymes that break down proteins, are typically specific for L-amino acid linkages. Peptides containing D-amino acid residues are often less susceptible to enzymatic hydrolysis, leading to longer half-lives in biological environments and improved stability nih.govlifetein.com.cnnih.govwikipedia.org. For instance, D-alanine in bacterial cell walls contributes to resistance against peptidases wikipedia.orgfrontiersin.orgnih.gov.
Conformational Modulation: The stereochemistry of amino acids significantly influences peptide conformation psu.eduresearchgate.net. Introducing a D-amino acid can alter secondary structures, such as β-sheets and β-turns, potentially leading to more defined or stable conformations nih.govpsu.edu. D-alanine, with its simple methyl side chain, can influence local conformational constraints and may favor specific structures like the polyproline II conformation in certain contexts psu.eduplos.orgjpt.com. This conformational control is vital for designing peptides with specific binding affinities or biological activities nih.govjpt.com.
Altered Biological Activity: The inclusion of D-amino acids can modulate the biological activity of peptides. This can manifest as enhanced binding affinity to target receptors or altered interactions with biological systems nih.govjpt.com. For example, D-amino acid substitutions have been explored to create more potent and longer-lasting peptide analogues or to improve therapeutic efficacy nih.govjpt.combiorxiv.org.
Table 1: Common Fmoc-Protected D-Amino Acids and Their General Properties
| Fmoc-Protected D-Amino Acid | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | General Application in SPPS |
| Fmoc-D-Ala-OH·H₂O | 79990-15-1 | C₁₈H₁₉NO₅ | 329.3 (anhydrous: 311.3) | Peptide synthesis, building block |
| Fmoc-D-Arg(Pbf)-OH | 154755-00-7 | C₃₁H₄₃N₅O₆S | 629.78 | Peptide synthesis |
| Fmoc-D-Asn(Trt)-OH | 103213-10-5 | C₃₈H₃₂N₂O₅ | 596.67 | Peptide synthesis |
| Fmoc-D-Asp(OtBu)-OH | 137364-78-4 | C₂₃H₂₅NO₆ | 411.45 | Peptide synthesis |
| Fmoc-D-Cys(Trt)-OH | 103213-11-6 | C₃₈H₃₃NO₅S | 615.73 | Peptide synthesis |
| Fmoc-D-Gln(Trt)-OH | 103213-14-9 | C₃₉H₃₄N₂O₅ | 610.70 | Peptide synthesis |
| Fmoc-D-Glu(OtBu)-OH | 137364-79-5 | C₂₄H₂₇NO₆ | 425.48 | Peptide synthesis |
| Fmoc-D-His(Trt)-OH | 103213-15-0 | C₄₁H₃₅N₃O₅ | 645.74 | Peptide synthesis |
| Fmoc-D-Leu-OH | 35737-15-6 | C₂₁H₂₃NO₄ | 353.41 | Peptide synthesis |
| Fmoc-D-Lys(Boc)-OH | 103213-20-7 | C₂₆H₄₀N₂O₆ | 476.61 | Peptide synthesis |
| Fmoc-D-Met-OH | 103213-17-2 | C₂₀H₂₃NO₄S | 373.47 | Peptide synthesis |
| Fmoc-D-Phe-OH | 35737-16-7 | C₂₄H₂₁NO₄ | 387.43 | Peptide synthesis |
| Fmoc-D-Pro-OH | 65457-98-9 | C₂₀H₁₉NO₄ | 337.37 | Peptide synthesis |
| Fmoc-D-Ser(tBu)-OH | 103213-19-4 | C₂₂H₂₅NO₆ | 399.44 | Peptide synthesis |
| Fmoc-D-Tyr(tBu)-OH | 103213-21-8 | C₂₈H₂₉NO₆ | 475.53 | Peptide synthesis |
Note: Molecular formulas and weights for hydrated forms may vary slightly. Pbf, Trt, OtBu, and Boc are common side-chain protecting groups used in conjunction with Fmoc-amino acids.
Table 2: Properties of Fmoc-D-Ala-OH·H₂O
| Property | Value | Source |
| CAS Number | 79990-15-1 | peptanova.denih.govbiosynth.comiris-biotech.de |
| Molecular Formula | C₁₈H₁₉NO₅ | nih.goviris-biotech.de |
| Molecular Weight | 329.3 g/mol (computed for hydrate) | nih.goviris-biotech.de |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate | nih.gov |
| Synonyms | Fmoc-D-Ala-OH.H₂O, N-Fmoc-D-alanine Hydrate | nih.govchemimpex.com |
| Appearance | White powder | chemimpex.com |
| Melting Point | 151 °C (reported for anhydrous form) | biosynth.com |
| Optical Rotation | [α]D²⁰ = +18 ± 2º (C=1 in DMF) (for Fmoc-D-alanine) | chemimpex.com |
| Solubility | Soluble in water (reported for Fmoc-Ala-OH) | chemicalbook.com |
The use of Fmoc-D-Ala-OH·H₂O in conjunction with the Fmoc SPPS strategy provides a robust and versatile method for incorporating D-alanine into peptide sequences. This capability is fundamental for the design and synthesis of peptides with enhanced stability, specific conformational properties, and potentially novel biological activities, making it an indispensable tool in advanced peptide chemistry and drug discovery.
Synthetic Strategies for Fmoc D Ala Oh·h2o and Its Integration into Peptide Synthesis
Convergent and Stepwise Synthesis of Fmoc-D-Ala-OH·H2O and its Derivatives
While the synthesis of Fmoc-D-Ala-OH·H2O itself involves standard procedures for Fmoc protection of D-alanine, its true value lies in its application within larger synthetic schemes. The following sections detail how this protected amino acid is integrated into complex peptide structures using established SPPS methodologies.
Solid-Phase Peptide Synthesis (SPPS) Methodologies
SPPS is a robust technique that involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble polymer support (resin). The Fmoc strategy is the dominant approach due to its mild deprotection conditions and orthogonal protecting group chemistry.
Fmoc-SPPS Protocols and Optimization Strategies
Fmoc-SPPS protocols are designed for efficiency and high purity. A typical cycle involves Fmoc deprotection, followed by coupling of the next Fmoc-protected amino acid, and often a capping step to block unreacted amines, thereby preventing deletion sequences uci.edubachem.comiris-biotech.depeptide.comchempep.com. Optimization strategies focus on maximizing coupling efficiency and minimizing side reactions. This can involve using excess reagents, optimizing reaction times, employing specific solvent mixtures, and utilizing microwave-assisted synthesis to accelerate reaction kinetics and potentially suppress peptide chain aggregation sigmaaldrich.comnih.gov. Monitoring Fmoc release via UV spectroscopy can also confirm deprotection completion iris-biotech.de.
Resin Selection and its Impact on SPPS Efficiency
The choice of resin is fundamental to SPPS success, influencing swelling properties, loading capacity, and the final cleavage conditions. Common resins for Fmoc-SPPS include polystyrene-based supports cross-linked with divinylbenzene (B73037) (DVB), such as Wang resin (4-alkoxybenzyl alcohol resin) for peptides with a free C-terminus, and Rink amide resin for peptides with a C-terminal amide uci.edubachem.combiosynth.comresearchgate.netpeptide.comiris-biotech.de. PEG-based resins like NovaPEG or PEGA offer improved swelling in polar solvents and are beneficial for complex sequences sigmaaldrich.com. The degree of cross-linking in polystyrene resins, ideally not exceeding 1% DVB, is crucial for proper swelling and efficient diffusion within the resin matrix sigmaaldrich.com. Resin loading capacity, typically 0.7–1.0 mEq/g for routine SPPS, can be reduced for synthesizing long or aggregation-prone sequences to improve efficiency bachem.comalmacgroup.comrsc.org. High loading resins can exacerbate aggregation effects sigmaaldrich.com.
Coupling Agent Optimization and Reagent Stoichiometry in Amide Bond Formation
The formation of the amide bond between the activated carboxyl group of an incoming amino acid and the free amine on the resin-bound peptide is a critical step. Common coupling agents include carbodiimides like DIC (N,N'-diisopropylcarbodiimide) often used with additives such as HOBt (1-hydroxybenzotriazole) or OxymaPure®, and uronium/aminium salts like HBTU, HATU, or HCTU chempep.compeptide.comchempep.comsioc-journal.cntandfonline.comrsc.orguantwerpen.be. Optimization involves using appropriate reagent stoichiometry, typically 3-5 equivalents of the activated amino acid and coupling reagents relative to the resin loading, to drive the reaction to completion chempep.comtandfonline.comresearchgate.net. Longer reaction times or double coupling cycles can be employed for difficult couplings or sterically hindered amino acids chempep.comsigmaaldrich.com.
Fmoc-Deprotection Reagents and Strategies (e.g., piperidine (B6355638), DBU, DPA)
The removal of the Fmoc group, typically using a solution of piperidine (20-50% in DMF), is essential to expose the free amine for the next coupling step iris-biotech.dechempep.comnih.govgenscript.compeptide.comsigmaaldrich.comscielo.org.mx. Piperidine acts as a base to abstract a proton from the fluorenyl ring, initiating β-elimination and forming dibenzofulvene (DBF), which is then scavenged by piperidine to form a soluble adduct chempep.comnih.govpeptide.comscielo.org.mx. Alternative bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can achieve faster deprotection but may not scavenge DBF effectively, potentially leading to side reactions peptide.compeptide.compeptide.com. Combinations like piperazine/DBU have also been explored as safer and efficient alternatives to piperidine, showing reduced diketopiperazine (DKP) formation nih.govacs.orgrsc.org. Careful selection of reagents and conditions is necessary, especially when dealing with base-sensitive amino acids like Asp, where aspartimide formation can occur peptide.compeptide.compeptide.com.
Strategies for Overcoming Peptide Chain Aggregation in SPPS
Peptide chain aggregation is a significant challenge in SPPS, particularly for long or hydrophobic sequences, leading to incomplete couplings and reduced yields sigmaaldrich.comnih.govpeptide.comchempep.comnih.gov. Strategies to mitigate aggregation include:
Solvent Optimization: Using highly polar aprotic solvents like DMF, DMSO, or NMP, or solvent mixtures (e.g., "Magic Mixture"), can improve solvation of the peptide-resin complex sigmaaldrich.com.
Resin Properties: Employing resins with good swelling properties and low cross-linking (≤1% DVB) is beneficial sigmaaldrich.com. Low-loading resins can also help sigmaaldrich.com.
Backbone Protection: Incorporating pseudoproline dipeptides or backbone protecting groups (e.g., Dmb, Hmb) can disrupt secondary structure formation and improve solubility and coupling kinetics sigmaaldrich.comnih.govpeptide.comchempep.com.
Additives: Chaotropic salts (e.g., NaClO4, KSCN) or nonionic detergents can be added to the coupling mixture sigmaaldrich.com.
Process Modifications: Longer coupling times, double couplings, or microwave-assisted synthesis can improve efficiency for difficult sequences sigmaaldrich.comnih.gov.
Mechanistic Insights and Side Reaction Mitigation in Fmoc D Ala Oh·h2o Chemistry
Detailed Reaction Mechanisms of Fmoc Cleavage
The removal of the Fmoc protecting group is a critical step in each coupling cycle of SPPS. This process is typically base-mediated and proceeds through a well-defined mechanism.
β-Elimination Pathways and Dibenzofulvene Formation
The Fmoc group's lability to bases is attributed to the acidic proton at the 9-position of the fluorene (B118485) ring system total-synthesis.comspringernature.comresearchgate.netwikipedia.org. This acidity is enhanced by the electron-withdrawing nature of the fluorenylmethoxycarbonyl moiety springernature.comresearchgate.net. The cleavage mechanism is initiated by a mild base, commonly a secondary amine such as piperidine (B6355638), which abstracts this acidic proton. This abstraction leads to the formation of a stabilized fluorenyl anion total-synthesis.com. This carbanion then undergoes a β-elimination reaction, expelling a carbamate (B1207046) anion (which subsequently decomposes to carbon dioxide) and generating a highly reactive intermediate known as dibenzofulvene (DBF) total-synthesis.comresearchgate.netwikipedia.orgpeptide.comnih.govresearchgate.netacs.org. This process can be described as an E1cb elimination total-synthesis.comnih.govacs.org.
Table 1: Common Fmoc Deprotection Reagents and Conditions
| Reagent/Base | Solvent | Concentration | Typical Time | Notes | References |
| Piperidine | DMF | 20% | 10 min | Widely used, scavenges DBF researchgate.netwikipedia.orgnih.govacs.orgscielo.org.mx | researchgate.netwikipedia.orgnih.govacs.orgscielo.org.mx |
| Piperidine | DMF | 30% | 10 min | Standard condition researchgate.net | researchgate.net |
| Piperidine | NMP | 23% | 10 min | Alternative polar solvent researchgate.net | researchgate.net |
| Piperidine | NMP | 20% | 18 min | Alternative polar solvent researchgate.net | researchgate.net |
| 4-Methylpiperidine | DMF | 20% | 30 min | Efficient base and DBF scavenger scielo.org.mx | scielo.org.mx |
| Pyrrolidine | DMF | 20% | 30 min | Efficient base and DBF scavenger acs.org | acs.org |
| Morpholine | DMF | 50-60% | Not specified | Minimizes DKP, almost avoids aspartimide researchgate.net | researchgate.net |
| DBU | DMF | 5% | Not specified | Faster removal, but can catalyze Aspartimide formation peptide.com | peptide.com |
| Piperazine | DMF | 5% | 0.33 min | Slower than piperidine, suppresses aspartimide researchgate.net | researchgate.net |
Role of Nucleophiles in Dibenzofulvene Adduct Formation
The dibenzofulvene (DBF) intermediate generated during Fmoc cleavage is a highly reactive electrophile researchgate.netpeptide.comnih.govacs.org. If not quenched, DBF can readily react with nucleophilic sites, most critically the newly liberated N-terminal amine of the growing peptide chain. Such reactions can lead to irreversible DBF adducts, resulting in chain termination and preventing further elongation peptide.comacs.org. To circumvent this, secondary amines, such as piperidine, are employed not only as bases for Fmoc removal but also as scavengers for DBF total-synthesis.comspringernature.comresearchgate.netwikipedia.orgpeptide.comnih.govresearchgate.netacs.orgscielo.org.mx. These nucleophilic amines undergo a Michael-type addition to the DBF, forming stable, soluble adducts that are readily removed during the subsequent washing steps total-synthesis.comspringernature.comresearchgate.netscielo.org.mx. The efficiency of DBF scavenging is crucial for maintaining high coupling yields and preventing the accumulation of undesirable byproducts.
Undesirable Side Reactions in Peptide Synthesis Involving Fmoc-D-Ala-OH·H₂O
While the Fmoc strategy is robust, several side reactions can occur during peptide synthesis, potentially impacting the quality and yield of the final product, even when incorporating building blocks like Fmoc-D-Ala-OH·H₂O.
Aspartimide Formation and its Suppression Strategies
Table 2: Strategies for Suppressing Aspartimide Formation
| Strategy | Mechanism/Description | Application/Notes | References |
| Bulky Side-Chain Protecting Groups | Steric hindrance blocks succinimide (B58015) ring formation. | OtBu is common; OMpe and β-trialkylmethyl esters show improved protection. | nih.gov, biotage.com, researchgate.net, researchgate.net |
| Additives to Deprotection Cocktail | Neutralize acidic species or modify base reactivity. | HOBt reduces aspartimide but is explosive when anhydrous; organic acids (e.g., acetic acid) are effective. | nih.gov, biotage.com, researchgate.net, researchgate.net |
| Alternative Bases | Weaker bases or bases with different scavenging properties. | Piperazine suppresses aspartimide; Dipropylamine (DPA) also shows reduced aspartimide formation. DBU should be used with caution. | biotage.com, researchgate.net, researchgate.net |
| Backbone Protection (e.g., Dmb, Hmb) | Auxiliary protecting group masks the amide nitrogen of a peptide bond. | Dmb is removed by TFA cleavage; Hmb is also effective. Used for Asp-Gly sequences. | nih.gov, peptide.com, iris-biotech.de |
| Sequence Modification/Resin Choice | Using pseudoproline dipeptides or bulky resins. | Bulky resins can influence peptide conformation and aggregation. | iris-biotech.de |
Diketopiperazine Formation in Peptide Chains
Diketopiperazine (DKP) formation is a common side reaction that occurs at the dipeptide stage of SPPS iris-biotech.depeptide.comchempep.com. It arises when the free N-terminal amino group of the growing peptide chain nucleophilically attacks the penultimate peptide bond, leading to cyclization and cleavage of the dipeptide from the resin iris-biotech.dechempep.comgoogle.com. This reaction is particularly favored under the basic conditions used for Fmoc deprotection iris-biotech.de. Sequences containing proline, especially at the C-terminus of the dipeptide, are highly prone to DKP formation due to the basicity of its secondary amine iris-biotech.dechempep.com.
Table 3: Strategies for Suppressing Diketopiperazine (DKP) Formation
| Strategy | Mechanism/Description | Application/Notes | References |
| Bulky Resins | Steric bulk inhibits DKP formation. | e.g., 2-chlorotrityl chloride resin, DHPP-Resin. Preferred for sequences with Pro. | chempep.com, rsc.org |
| Dipeptide Building Blocks | Avoids the dipeptide-resin intermediate where DKP can form. | Limited by the availability of appropriate dipeptides. | chempep.com, iris-biotech.de, peptide.com |
| Alternative Deprotection Reagents | Milder conditions or different reaction pathways. | e.g., TBAF, Morpholine. Morpholine is reported to minimize DKP formation. | chempep.com, iris-biotech.de, researchgate.net |
| N-Trityl Protected Amino Acid in Second Position | Steric hindrance. | Can be used as an alternative to coupling dipeptides. | peptide.com |
Investigation of β-Ala Insertion Mutants and Other Impurities
Beyond aspartimide and diketopiperazine formation, other impurities can arise during Fmoc SPPS. One notable impurity type is the β-alanyl impurity merck-lifescience.com.twsigmaaldrich.com. These impurities are typically generated from the Fmoc introduction reagent, specifically Fmoc-OSu, through ring-opening and rearrangement during the Fmocylation step. The presence of these β-alanyl impurities in Fmoc-amino acid building blocks can lead to the insertion of a β-alanine residue into the growing peptide chain instead of the intended amino acid merck-lifescience.com.twsigmaaldrich.com.
Other common impurities include:
Free amino acids : Resulting from incomplete reaction during Fmocylation, leading to the incorporation of multiple copies of the target amino acid or autocatalytic Fmoc cleavage during storage merck-lifescience.com.twsigmaaldrich.com.
Acetic acid : Can be present due to hydrolysis of ethyl acetate (B1210297) (a solvent used in Fmoc-amino acid preparation and crystallization) or transesterification during storage, potentially causing chain termination merck-lifescience.com.twsigmaaldrich.com.
Diastereomeric impurities : Arising from racemization of amino acid residues during Fmoc deprotection or coupling steps biosynth.comnih.govresearchgate.net.
Peptide-protection adducts : Formed due to incomplete deprotection of amino acid side chains biosynth.comnih.gov.
DBF adducts : Resulting from the reaction of unscavenged dibenzofulvene with the deprotected amine, leading to chain termination peptide.comacs.org.
Deletion sequences : Caused by inefficient Fmoc deprotection or coupling steps, leading to missing amino acid residues biosynth.comwaters.com.
Insertion sequences : Resulting from excess use of amino acid reagents or other factors, leading to extra amino acid residues biosynth.comwaters.com.
Table 4: Common Impurities in Fmoc SPPS and Their Origins
| Impurity Type | Origin/Cause | Impact on Peptide | References |
| β-Alanyl Impurities | Rearrangement of Fmoc-OSu reagent during Fmoc introduction. | Insertion of β-alanine residue instead of the target amino acid. | merck-lifescience.com.tw, sigmaaldrich.com |
| Free Amino Acids | Incomplete reaction during Fmocylation. | Insertion of multiple copies of the target amino acid; autocatalytic Fmoc cleavage. | merck-lifescience.com.tw, sigmaaldrich.com |
| Acetic Acid | Hydrolysis of ethyl acetate (solvent); transesterification during storage. | Chain termination. | merck-lifescience.com.tw, sigmaaldrich.com |
| Diastereomeric Impurities | Racemization of amino acid residues during Fmoc deprotection or coupling. | Formation of undesired stereoisomers; difficult purification. | biosynth.com, nih.gov, researchgate.net |
| Peptide-Protection Adducts | Incomplete deprotection of amino acid side chains. | Unwanted modifications on the peptide. | biosynth.com, nih.gov |
| DBF Adducts | Unscavenged dibenzofulvene reacting with the deprotected amine. | Chain termination, irreversible modification. | peptide.com, acs.org |
| Deletion Sequences | Inefficient Fmoc deprotection or coupling steps. | Missing amino acid residues in the peptide chain. | biosynth.com, waters.com |
| Insertion Sequences | Excess use of amino acid reagents or other factors. | Extra amino acid residues in the peptide chain. | biosynth.com, waters.com |
| Diketopiperazines (DKPs) | Intramolecular cyclization of deprotected N-terminus attacking penultimate amide bond. | Truncation, loss of dipeptide unit. | chempep.com, iris-biotech.de, peptide.com, researchgate.net |
| Aspartimides/Rearrangement Products | Cyclization of aspartyl side chain. | Epimerization, formation of α/β-aspartyl peptides; difficult purification. | nih.gov, biotage.com, iris-biotech.de, peptide.com, researchgate.net, researchgate.net, iris-biotech.de, researchgate.net |
Advanced Applications and Modifications of Fmoc D Ala Oh·h2o in Chemical Biology
Fmoc-D-Ala-OH·H2O as a Versatile Chiral Building Block
Fmoc-D-Ala-OH·H2O is a fundamental building block in solid-phase peptide synthesis (SPPS) and solution-phase synthesis, allowing for the precise introduction of D-alanine residues into peptide sequences. The Fmoc group provides orthogonal protection, enabling selective deprotection under mild basic conditions, which is essential for stepwise peptide chain elongation scbt.comsigmaaldrich.comchemimpex.com.
| Benefit of D-Amino Acid Incorporation | Description | Supporting Research |
| Enhanced Stability | Increased resistance to enzymatic degradation (proteolysis) due to less susceptibility to proteases frontiersin.orgjpt.combiopharmaspec.comlifetein.comactivotec.com. | frontiersin.org, jpt.com, biopharmaspec.com, lifetein.com, activotec.com |
| Improved Pharmacokinetics | Longer half-life in biological systems, potentially leading to enhanced therapeutic efficacy biopharmaspec.commdpi.com. | biopharmaspec.com, mdpi.com |
| Modified Conformation | Can influence the overall three-dimensional structure of the peptide scbt.com. | , scbt.com |
| Receptor Recognition | Can play a key role in how peptides interact with biological targets frontiersin.orgmdpi.com. | frontiersin.org, mdpi.com |
| Broadened Bioactivity | Can lead to altered or enhanced biological activities compared to L-amino acid counterparts frontiersin.orgmdpi.com. | frontiersin.org, mdpi.com |
Fmoc-D-Ala-OH·H2O is instrumental in the design of peptidomimetics and conformationally restricted analogues. The introduction of D-amino acids can alter peptide secondary structures, such as promoting specific turns or stabilizing helical conformations nih.govresearchgate.net. For instance, alternating L-D sequences can favor the formation of β-helices, and constrained D-amino acids like D-proline can act as nucleators for β-turns researchgate.net. This ability to control peptide conformation is vital for developing peptidomimetics that mimic the biological activity of natural peptides while possessing improved stability or novel functionalities nih.govpreprints.org. The incorporation of D-amino acids can also lead to peptides with altered surface topology, which can be critical for specific protein-protein interactions or binding affinities nih.govpnas.orgpnas.org.
Design and Characterization of Fmoc-D-Ala-OH·H2O Derivatives
Beyond its direct use, Fmoc-D-Ala-OH·H2O serves as a foundation for creating modified alanine (B10760859) derivatives with enhanced or specialized properties.
The alpha-carbon of amino acids is a key site for modification. While direct synthesis of fluorinated D-alanine derivatives at the alpha-carbon using Fmoc protection can present synthetic challenges, particularly for incorporation into peptides via SPPS, strategies involving solution-phase coupling of Fmoc-protected dipeptides have been developed for such unnatural amino acids researchgate.net. The synthesis of alpha-substituted Fmoc amino acids, such as Fmoc-α-aminoisobutyric acid (Fmoc-Aib-OH), demonstrates the broader capability of creating modified Fmoc-amino acid building blocks sigmaaldrich.com. These modifications can impart unique steric, electronic, or conformational properties to the resulting peptides.
Fmoc-D-Ala-OH·H2O can be readily integrated into synthetic strategies involving a wide array of other unnatural amino acids sigmaaldrich.com. This allows for the construction of peptides with complex side chains or modified backbones, expanding the chemical space accessible for drug discovery and biomaterial development. While specific research detailing the integration of Fmoc-D-Ala-OH·H2O with triazine-based analogues was not prominently identified in the provided search results, the general principle of incorporating unnatural amino acids with diverse scaffolds is a well-established practice in peptide chemistry. The compatibility of Fmoc-protected amino acids with various synthetic methodologies facilitates their combination with other classes of molecules to create hybrid structures with novel properties.
Self-Assembly and Nanostructure Formation from Fmoc-Amino Acid Derivatives
Fmoc-protected amino acids, including Fmoc-D-Ala-OH·H2O and its derivatives, are recognized for their ability to undergo self-assembly into various nanostructures, such as nanofibers, nanotubes, and hydrogels acs.orgnih.govmdpi.comreading.ac.ukresearchgate.netmedchemexpress.comnih.govrsc.orgrsc.org. This self-assembly is primarily driven by non-covalent interactions, including π-π stacking of the aromatic Fmoc group, hydrophobic interactions, and hydrogen bonding between peptide backbones acs.orgnih.govmdpi.comreading.ac.ukrsc.orgfrontiersin.org.
Fmoc-D-alanine, in particular, has been shown to form fibril-like objects that nucleate from spherical cores nih.gov. Other Fmoc-protected amino acids like Fmoc-L-alanine form flower-like structures researchgate.net. When combined with other Fmoc-amino acids, such as Fmoc-Tyr-OH or Fmoc-Phe-OH, the self-assembly can lead to the formation of stable hydrogels or nanofibers, which are valuable for applications in drug delivery, tissue engineering, and as scaffolds for regenerative medicine acs.orgmdpi.com. The incorporation of D-amino acids can also influence the self-assembly process, potentially leading to increased stability and robustness of the resulting nanostructures nih.gov.
| Fmoc-Amino Acid Derivative | Observed Nanostructure(s) | Primary Driving Forces | Supporting Research |
| Fmoc-D-Ala-OH | Fibril-like objects nucleating from spherical cores | Hydrophobic interactions, π-π stacking, hydrogen bonding | nih.gov |
| Fmoc-Ala-OH | Flower-like structures | Not specified | researchgate.net |
| Fmoc-Tyr-OH | Nanofibers | π-π stacking, hydrogen bonding | acs.org, mdpi.com |
| Fmoc-Phe-OH | Nanofibers, nanotapes | π-π stacking, hydrophobic interactions, hydrogen bonding | acs.org, nih.gov, mdpi.com |
| Fmoc-Trp-OH | Nanoparticles | Not specified | acs.org |
| Fmoc-Diphenylalanine (Fmoc-FF) | β-sheet nanofibers, hydrogels | π-π stacking, hydrophobic interactions, hydrogen bonding | rsc.org, acs.org |
| Fmoc-Leu-OH | Flower-like morphology, tube-like structures | Not specified | researchgate.net |
| Fmoc-Ile-OH | Fibers-like self-assembly | Not specified | researchgate.net |
| Fmoc-Val-OH | Flower-like morphology, fibers-like assembly | Not specified | researchgate.net |
| Fmoc-Ala-Ala-OH | Self-assembling dipeptide, scaffold materials for 3D culture | Not specified | medchemexpress.com |
Compound List:
Fmoc-D-Ala-OH·H2O (N-((9H-fluoren-9-ylmethoxy)carbonyl)-D-alanine monohydrate)
Fmoc-Tyr-OH (N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-tyrosine)
Fmoc-Phe-OH (N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-phenylalanine)
Fmoc-Trp-OH (N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-tryptophan)
Fmoc-Arg (N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-arginine)
Fmoc-Leu-OH (N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-leucine)
Fmoc-Ile-OH (N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-isoleucine)
Fmoc-Val-OH (N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-valine)
Fmoc-Ala-Ala-OH (N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-alanyl-L-alanine)
Fmoc-Diphenylalanine (Fmoc-FF)
Fmoc-D-α-t-butylglycine (N-α-Fmoc-D-α-t-butylglycine)
Fmoc-Aib-OH (N-α-Fmoc-α-aminoisobutyric acid)
Fmoc-D-Ala-OH-d3 (Deuterated Fmoc-D-Alanine)
Fmoc-N-Me-D-Ala-OH (N-methylated Fmoc-D-Alanine)
Self-Assembly Kinetics and Morphological Characterization
The self-assembly of Fmoc-protected amino acids and peptides is a fundamental process that dictates the formation of various nanostructures, such as nanofibers, ribbons, and gels acs.orgresearchgate.netresearchgate.netrsc.orgacs.org. The kinetics of this assembly are influenced by several factors, including concentration, temperature, pH, and the choice of solvent researchgate.netresearchgate.netmdpi.comrsc.orgresearchgate.net. The Fmoc group plays a pivotal role by providing a large aromatic surface area that promotes π–π stacking, a key interaction for initiating and stabilizing supramolecular structures acs.orgrsc.orgmdpi.com.
Research on related Fmoc-amino acids demonstrates a diverse range of morphologies. For instance, Fmoc-Ala-OH has been observed to form flower-like self-assembled structures across varying concentrations and temperatures researchgate.net. Other Fmoc-protected amino acids exhibit distinct behaviors: Fmoc-Leu-OH can transition from flower-like to tube-like structures upon heating, while Fmoc-Ile-OH typically forms fibers, which can transform into tubes or remain fibrous depending on temperature and concentration researchgate.net. Fmoc-Val-OH also displays a propensity for fiber-like assemblies under different conditions researchgate.net. Dipeptides like Fmoc-diphenylalanine (Fmoc-FF) are known to assemble into fibrous networks and form hydrogels rsc.orgacs.orgresearchgate.net. The ability to form β-sheet-like hydrogen bonding between amide bonds can further drive and stabilize these nanostructures, although it is not always a prerequisite for self-assembly acs.org.
The kinetics of gelation, a common outcome of self-assembly, can be modulated by pH. For example, acidic pH conditions can enhance gelation by protonating carboxylate groups, thereby promoting self-assembly rsc.orguco.es. Solvent-switch techniques, involving dissolution in a water-miscible organic solvent (like DMSO or ethanol) followed by the addition of water, are frequently employed to trigger and control the self-assembly process and subsequent gelation mdpi.comresearchgate.net.
Table 1: Morphological Characteristics of Fmoc-Protected Amino Acids and Dipeptides Under Varying Conditions
| Compound | Conditions | Observed Morphology | Reference |
| Fmoc-Ala-OH | Low/High concentration, Room Temperature | Flower-like | researchgate.net |
| Fmoc-Ala-OH | Low/High concentration, Heated (70°C) | Flower-like | researchgate.net |
| Fmoc-Leu-OH | Low/High concentration, Room Temperature | Flower-like | researchgate.net |
| Fmoc-Leu-OH | Heated (70°C) | Small tube-like | researchgate.net |
| Fmoc-Ile-OH | Low/High concentration, Room Temperature | Fiber-like | researchgate.net |
| Fmoc-Ile-OH | Heated, Low concentration | Tube-like | researchgate.net |
| Fmoc-Ile-OH | Heated, High concentration | Fiber-like | researchgate.net |
| Fmoc-Val-OH | Low concentration, Room Temperature | Flower-like | researchgate.net |
| Fmoc-Val-OH | High concentration, Room Temperature | Fiber-like | researchgate.net |
| Fmoc-Val-OH | Heated, Low/High concentration | Fiber-like | researchgate.net |
| Fmoc-Ala-Lac | (Dipeptide analogue of Fmoc-AA) | Nanofibrillar structures | acs.org |
| Fmoc-Ala-Ala | (Fmoc-dipeptide) | Nanofibrillar structures | acs.org |
| Fmoc-FF | (Fmoc-diphenylalanine) | Fibrous networks, ribbons, hydrogels | rsc.orgacs.orgresearchgate.net |
| Fmoc-A | (Fmoc-Alanine) | Crystalline structures (uniform parallel Fmoc stacking) | researchgate.net |
Intermolecular Interactions at Phospholipid Interfaces
Fmoc-protected amino acids and peptides can interact with phospholipid interfaces, which serve as simplified models for biological membranes researchgate.netuco.esrsc.org. These interactions are critical for understanding how such molecules might integrate with or perturb cellular membranes, relevant for applications in drug delivery and biomaterials researchgate.net. The nature and strength of these interactions are significantly influenced by the chemical structure of the Fmoc-peptide, particularly its hydrophobicity and the presence of specific functional groups researchgate.netuco.esrsc.org.
Studies involving Langmuir monolayers of phospholipids, such as dimyristoylphosphatidic acid (DMPA), have been used to probe these interactions uco.esrsc.org. Research indicates that less hydrophobic Fmoc-dipeptides tend to be expelled from the phospholipid interface into the bulk aqueous phase. Conversely, an increase in hydrophobicity generally enhances the interaction between Fmoc-dipeptides and phospholipid molecules, leading to a greater residence time at the interface researchgate.netuco.es. However, excessively high hydrophobicity can promote self-assembly of the Fmoc-peptide independently of the phospholipid surface and may even lead to detrimental effects, such as the disruption or toxic alteration of the phospholipid monolayer uco.es.
The specific amino acid sequence and subtle chemical modifications can dramatically alter the interaction profile. For instance, a comparison between Fmoc-F and Fmoc-Y revealed differing behaviors at a DMPA interface; Fmoc-F was expelled with compression, while Fmoc-Y showed significant enrichment at the interface, suggesting superior interaction capabilities, potentially due to its hydroxyl group rsc.org. Molecular mechanics simulations have also been employed to elucidate these specific intermolecular interactions, confirming that chemical differences can lead to distinct binding affinities and interfacial behaviors rsc.org.
Table 2: Influence of Chemical Modification on Intermolecular Interactions with Phospholipid Interfaces
| Fmoc-Peptide Derivative | Phospholipid Model | Key Chemical Feature/Modification | Interaction Behavior with Interface | Effect on Interface Morphology/Stability | Reference |
| Less Hydrophobic Fmoc-dipeptides | DMPA | Lower hydrophobicity | Expelled from the interface into the bulk aqueous phase. | Minimal disruption. | uco.es |
| Fmoc-dipeptides | DMPA | Moderate hydrophobicity | Enhanced interactions, improved residence at the interface. | Favored interaction. | researchgate.netuco.es |
| Fmoc-F | DMPA | Phenyl group | Present at the expanded state, expelled with monolayer compression. | Minimal disruption. | rsc.org |
| Fmoc-Y | DMPA | Phenyl group + Hydroxyl group | Not in contact at the expanded state; significant enrichment at the interface with compression. Superior interaction performance. | Significant enrichment. | rsc.org |
| Highly Hydrophobic Fmoc-FF | DMPA | High hydrophobicity | Strong interactions leading to severe alteration of DMPA molecules; potential toxic effect. Promotes self-assembly over interfacial binding. | Severe alteration, potential toxicity. | uco.es |
The studies of Fmoc-protected amino acids and dipeptides highlight the versatility of these molecules in forming complex supramolecular architectures and interacting with biological interfaces. Fmoc-D-Ala-OH·H2O, as a representative building block, shares this potential for self-assembly and interfacial interaction, offering avenues for designing novel functional materials in chemical biology.
Compound List:
Fmoc-D-Ala-OH·H2O (N-Fmoc-D-alanine monohydrate)
Fmoc-Ala-OH (N-Fmoc-Alanine)
Fmoc-Leu-OH (N-Fmoc-Leucine)
Fmoc-Ile-OH (N-Fmoc-Isoleucine)
Fmoc-Val-OH (N-Fmoc-Valine)
Fmoc-Ala-Lac (Fmoc-Alanine-Lactic Acid)
Fmoc-Ala-Ala (Fmoc-Alanine-Alanine)
Fmoc-FF (Fmoc-Diphenylalanine)
Fmoc-F (N-Fmoc-Phenylalanine)
Fmoc-Y (N-Fmoc-Tyrosine)
DMPA (1,2-dimyristoyl-sn-glycero-3-phosphate)
Analytical Methodologies for Process Monitoring and Characterization of Fmoc D Ala Oh·h2o Processes
Spectroscopic Techniques for In-Process Analysis
Spectroscopic methods offer non-invasive and often real-time insights into chemical transformations occurring during peptide synthesis, including those involving Fmoc-D-Ala-OH·H₂O.
Near-Infrared Spectroscopy (NIRS) for Real-Time Reaction Monitoring
Near-Infrared Spectroscopy (NIRS) is a valuable tool for in-process monitoring of chemical reactions, including peptide synthesis peptidream.comrsc.orgnih.gov. Its ability to penetrate samples non-invasively and provide real-time data makes it suitable for continuous flow systems and automated synthesizers peptidream.comrsc.org. NIRS can detect changes in chemical bonds, such as the formation of amide bonds or the presence and removal of protecting groups like Fmoc nih.govacs.orgyokogawa.comacs.org. Specifically, NIRS can monitor the decrease in amine groups or the increase in amide bands during peptide chain elongation nih.govacs.orgyokogawa.com, and it has been shown to be effective in tracking the number of amide bonds formed as a peptide chain grows acs.org. The technique can also be used to assess the efficiency of Fmoc group removal acs.org.
UV-Vis Spectrophotometry for Fmoc Group Determination
Ultraviolet-Visible (UV-Vis) spectrophotometry is a cornerstone technique for monitoring the Fmoc protecting group's cleavage during peptide synthesis tec5usa.comrsc.orgnih.govnih.govacs.orgthermofisher.comekb.egnih.gov. The Fmoc group is base-labile and, upon removal by reagents like piperidine (B6355638), it forms a dibenzofulvene-piperidine adduct rsc.orgnih.govnih.govacs.orgthermofisher.commdpi.comresearchgate.net. This adduct exhibits strong absorbance in the UV region, typically with a maximum around 301 nm rsc.orgnih.govnih.govthermofisher.com, and also shows significant absorption at 289 nm nih.govmdpi.comresearchgate.net.
The quantitative analysis of this adduct via UV-Vis spectroscopy allows for the precise determination of Fmoc group loading on resins, monitoring the progress of deprotection steps, and calculating resin functionalization capacity rsc.orgnih.govthermofisher.comresearchgate.net. The Beer-Lambert law is applied, utilizing the molar extinction coefficient (ε) of the dibenzofulvene-piperidine adduct, which is commonly reported around 7800 M⁻¹cm⁻¹ at 301 nm rsc.orgmdpi.com. This method is integral to automated peptide synthesizers for real-time feedback on deprotection efficiency tec5usa.com. Furthermore, UV-Vis can be employed to quantify peptide concentrations after the removal of the Fmoc group acs.org.
Table 1: UV-Vis Spectrophotometry for Fmoc Group Determination
| Wavelength (nm) | Adduct Formed | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Reference |
| 301 | Dibenzofulvene-piperidine | ~7800 | rsc.orgmdpi.com |
| 289 | Dibenzofulvene-piperidine | ~5800-6089 | mdpi.comresearchgate.net |
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy Applications in Peptide Synthesis
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful vibrational spectroscopic techniques used to identify functional groups and monitor molecular changes in peptide synthesis yokogawa.comirdg.orgspectroscopyonline.comresearchgate.netrsc.orgcase.eduarxiv.orgnih.govmdpi.comresearchgate.netresearchgate.net. These methods provide detailed molecular fingerprints.
FTIR spectroscopy is useful for identifying characteristic bonds within Fmoc-D-Ala-OH·H₂O and the resulting peptides, such as amide bonds (Amide I band, typically around 1663 cm⁻¹) and N-H stretching vibrations irdg.orgresearchgate.net. It can also be applied to study the self-assembly of Fmoc-amino acid derivatives into hydrogels researchgate.net.
Raman spectroscopy offers complementary information. It can detect peptide bonds (Amide I and Amide III bands) and is sensitive to the secondary structure of peptides, such as α-helices and β-sheets irdg.orgspectroscopyonline.comcase.eduarxiv.orgmdpi.com. Crucially, the Fmoc group itself possesses distinct Raman vibrational modes that can be tracked. Characteristic Raman bands associated with the Fmoc group include those at approximately 1022, 1292, 1465, and 1608 cm⁻¹, along with C-H stretching vibrations around 2892 cm⁻¹ rsc.orgresearchgate.netnih.gov. The presence or absence of these signals can confirm the functionalization with the Fmoc group or monitor its removal during synthesis rsc.orgnih.gov.
Table 2: FTIR and Raman Spectroscopy for Fmoc Group and Peptide Analysis
| Technique | Characteristic Bands (cm⁻¹) | Assignment / Relevance | Reference |
| FTIR | ~1663 | Amide I band (C=O stretching) – indicative of peptide backbone | irdg.orgresearchgate.net |
| FTIR | ~3297 | N-H stretching – indicative of peptide backbone | irdg.org |
| Raman | ~1022, 1292, 1465, 1608 | Fmoc group characteristic bands – detection of Fmoc presence/absence | rsc.orgresearchgate.netnih.gov |
| Raman | ~2892 | C-H stretching (aromatic/aliphatic) from Fmoc group and amino acids | rsc.orgnih.gov |
| Raman | ~1600-1700 | Amide I band (C=O stretching) – sensitive to peptide secondary structure (α-helix, β-sheet) | spectroscopyonline.comcase.eduarxiv.orgmdpi.com |
| Raman | ~1200-1300 | Amide III band – sensitive to peptide secondary structure | spectroscopyonline.comarxiv.org |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are indispensable for assessing the purity and enantiomeric integrity of Fmoc-D-Ala-OH·H₂O and the peptides synthesized using it.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a primary analytical method for determining the chemical purity of Fmoc-D-Ala-OH·H₂O and the synthesized peptides tec5usa.comrsc.orgnih.govresearchgate.netresearchgate.nettandfonline.comnih.gov. Reversed-phase HPLC (RP-HPLC), typically employing C18 stationary phases with acetonitrile (B52724)/water or methanol/water gradients, is widely used for separating and quantifying the target compound from impurities rsc.orgresearchgate.net.
Crucially, for chiral compounds like Fmoc-D-Ala-OH·H₂O, enantiomeric purity is a critical quality attribute. Chiral HPLC, utilizing specialized chiral stationary phases, is employed to separate the D-enantiomer from any potential L-enantiomer contamination tec5usa.comrsc.orgnih.govresearchgate.netresearchgate.nettandfonline.comnih.gov. This separation is vital for ensuring the stereochemical integrity of the amino acid building block, which directly impacts the biological activity and structure of the final peptide. HPLC analysis provides quantitative data on both chemical and enantiomeric purity, essential for quality control and batch release.
Supercritical Fluid Chromatography (SFC) for Chiral Separations and Green Analytical Chemistry
Supercritical Fluid Chromatography (SFC) offers an advanced and environmentally friendly alternative for chiral separations rsc.org. SFC utilizes supercritical fluids, most commonly carbon dioxide (CO₂), as the mobile phase, often in combination with organic modifiers. This approach can provide high efficiency and selectivity for separating enantiomers rsc.org.
For compounds like Fmoc-D-Ala-OH·H₂O, SFC is particularly well-suited for assessing enantiomeric purity, offering a complementary or alternative method to chiral HPLC. Its advantages include reduced consumption of organic solvents, aligning with green analytical chemistry principles rsc.org. The ability to achieve rapid separations with high resolution makes SFC a valuable technique for quality control processes where enantiomeric excess (ee) is a critical parameter.
Compound List:
Fmoc-D-Ala-OH·H₂O (Nα-(9-Fluorenylmethoxycarbonyl)-D-alanine monohydrate)
Fmoc group (9-Fluorenylmethoxycarbonyl)
Dibenzofulvene-piperidine adduct
Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the comprehensive analysis of chemical compounds, offering high sensitivity and specificity for identifying and quantifying substances. In the context of Fmoc-D-Ala-OH·H2O and its use in peptide synthesis, LC-MS plays a crucial role in characterizing the building block itself and the resulting peptide products.
For Fmoc-D-Ala-OH·H2O as a raw material, LC-MS, often coupled with UV detection (LC-UV), is employed to confirm its identity and assess its purity. Typical analyses involve reversed-phase high-performance liquid chromatography (RP-HPLC) using stationary phases like C18 columns. Mobile phases commonly consist of water with acidic modifiers (e.g., formic acid, trifluoroacetic acid) and organic solvents such as acetonitrile (ACN). The separation is followed by mass spectrometric detection, which provides molecular weight information, thereby confirming the presence of Fmoc-D-Ala-OH·H2O and identifying any potential impurities or degradation products nih.govrsc.orgnih.govresearchgate.netruifuchemical.com. Purity specifications for Fmoc-D-Ala-OH are often reported as ≥99.0% by HPLC sigmaaldrich.comsigmaaldrich.com.
During SPPS, LC-MS is indispensable for analyzing the synthesized peptide. It allows for the confirmation of the peptide's molecular weight, assessment of its purity, and identification of deletion sequences, truncated peptides, or other side products that may arise during the synthesis. Tandem mass spectrometry (MS/MS) further enhances specificity by providing fragmentation patterns that can confirm the amino acid sequence and stereochemistry creative-proteomics.comnih.gov. The derivatization of amino acids with reagents like 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) can be performed prior to LC-MS analysis to improve detectability and chromatographic separation, particularly for complex mixtures or when analyzing free amino acids nih.govnih.govuts.edu.au.
Table 1: Typical Purity Specifications for Fmoc-D-Ala-OH
| Parameter | Specification | Analytical Method |
| Assay (HPLC) | ≥99.0% (area%) | HPLC |
| Purity (TLC) | ≥98% | TLC |
| Enantiomeric Purity | ≥99.5% (a/a) | Chiral HPLC |
| Water Content | ≤6.00% | Karl Fischer |
| Identity | Passes test | IR Spectroscopy |
Real-Time Process Analytical Technologies (PAT)
Process Analytical Technologies (PAT) are critical for real-time monitoring and control of chemical processes, aiming to ensure consistent product quality and optimize efficiency. In SPPS, PAT enables a deeper understanding of reaction kinetics and endpoints, leading to more robust and sustainable synthesis.
Refractive Index Monitoring in Solid-Phase Peptide Synthesis
Refractive Index (RI) monitoring has emerged as a powerful PAT tool for solid-phase peptide synthesis, offering a non-destructive, real-time method to track reaction progress and enhance process sustainability digitellinc.comoxfordglobal.comresearchgate.netcsic.es. The principle behind RI monitoring is that the refractive index of a solution changes proportionally to the concentration of dissolved substances digitellinc.comoxfordglobal.com.
In Fmoc-based SPPS, RI monitoring can effectively track the key steps:
Coupling: A decrease in RI is observed as the Fmoc-protected amino acid is consumed from the solution and attached to the resin digitellinc.com.
Deprotection: An increase in RI is detected as the Fmoc group is cleaved from the resin, releasing dibenzofulvene into the solution digitellinc.com.
Washing: RI can also monitor the effectiveness of washing steps by detecting residual reagents or by-products digitellinc.com.
By analyzing the RI profile over time, critical information about reaction kinetics, potential coupling or deprotection failures, and the presence of side reactions can be obtained digitellinc.com. This real-time feedback allows for precise determination of reaction endpoints, optimization of reagent usage (e.g., reducing excess piperidine), and minimization of solvent waste, thereby contributing significantly to greener SPPS practices oxfordglobal.comiris-biotech.de. RI monitoring has been demonstrated to be feasible and is being adopted in automated peptide synthesizers oxfordglobal.comcsic.es.
Other In-Line Monitoring Strategies for Reaction Progress
Beyond RI monitoring, several other in-line analytical techniques are employed to monitor reaction progress during SPPS:
UV-Vis Spectroscopy: This is a widely used method, particularly for monitoring the removal of the Fmoc protecting group. The Fmoc group, or its cleaved product dibenzofulvene, possesses a strong UV absorbance (typically around 289.9 nm or 301.0 nm) iris-biotech.denii.ac.jpvapourtec.comrsc.org. By monitoring the UV signal in real-time, the completion of the deprotection step can be ascertained. The magnitude of the UV signal can also indirectly indicate the efficiency of the preceding coupling step, as a complete coupling reaction leads to a more efficient deprotection in the subsequent cycle nii.ac.jpvapourtec.comrsc.org. This technique is readily integrated into flow-based synthesis systems.
Conductivity Measurements: Monitoring the electrical conductivity of the reaction solution can provide insights into the progress of SPPS, especially in Fmoc-based protocols researchgate.netgoogle.com. Changes in conductivity can be attributed to the formation of ion pairs during coupling or deprotection reactions. This method offers a means for feedback control in automated synthesis systems, helping to ensure reactions proceed to completion google.com.
Raman Spectroscopy: Raman spectroscopy is a rapid, specific, and non-destructive technique capable of providing rich real-time data during SPPS acs.org. It can be applied to monitor various stages, including Fmoc removal and amino acid coupling. By analyzing Raman spectra, process parameters can be optimized, solvent usage reduced, and coupling reaction kinetics better understood acs.org.
Dye-Based Indicators: While not always considered strictly "in-line" in the same sense as spectroscopic methods, colorimetric indicators can be used for monitoring. For instance, the reaction of piperidine (used for Fmoc deprotection) with Oxyma can produce a colored adduct, allowing for inline monitoring of residual piperidine during washing steps acs.org. Similarly, the ninhydrin (B49086) test, although requiring sampling, is a qualitative and quantitative method to detect free amino groups on the resin, confirming successful coupling csic.esiris-biotech.de.
These PAT strategies collectively enhance the control, efficiency, and reliability of peptide synthesis processes involving Fmoc-D-Ala-OH·H2O and other Fmoc-amino acids.
Emerging Trends and Future Perspectives in Fmoc D Ala Oh·h2o Research
Development of Novel Protecting Group Strategies Beyond Fmoc
While the 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of solid-phase peptide synthesis (SPPS), research is actively seeking new protecting groups to overcome some of its limitations and to impart novel functionalities. rsc.org The self-assembly of short peptides, for instance, is highly dependent on the N-terminus capping group, and moving beyond Fmoc can lead to the creation of functional, responsive materials like redox-responsive or fluorescent hydrogels. rsc.orgmq.edu.au
One area of development focuses on creating protecting groups that offer different lability characteristics, allowing for more complex, orthogonal synthesis schemes. For example, the p-nitrobenzyloxycarbonyl (pNZ) group has been explored as a temporary Nα-protecting group that can help avoid common side reactions like diketopiperazine and aspartimide formation. ub.edu Another approach involves "Gas-phase Assisted Purification" (GAP) chemistry, which utilizes a novel benzyl-type protecting group in place of a solid polymer support for solution-phase synthesis. This method has been successfully used to synthesize the immunostimulant thymopentin (B1683142) with high yield and purity without the need for chromatography or recrystallization. nih.gov
Researchers are also designing protecting groups to improve the sustainability of peptide synthesis. The water-compatible 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, for example, enables peptide assembly in aqueous conditions, which simplifies purification and reduces the reliance on hazardous organic solvents. researchgate.net The table below summarizes some of the alternative protecting groups and their key features.
| Protecting Group | Key Features & Advantages | Relevant Application |
| p-Nitrobenzyloxycarbonyl (pNZ) | Orthogonal to Fmoc/tBu strategies; avoids diketopiperazine and aspartimide formation. | Solid-phase synthesis of complex peptides. |
| Benzyl-type GAP group | Enables solution-phase synthesis without polymer supports, chromatography, or recrystallization. | High-yield, high-purity synthesis of peptides like thymopentin. nih.gov |
| 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) | Water-compatible, allowing for aqueous-based solid-phase peptide synthesis. | Sustainable and "green" peptide synthesis. researchgate.net |
| Aromatic Capping Groups (various) | Can drive self-assembly and create functional materials with redox or fluorescent properties. rsc.org | Development of novel biomaterials and drug delivery systems. rsc.org |
The ongoing innovation in protecting group chemistry aims to provide chemists with a more versatile and environmentally friendly toolkit for synthesizing a wider range of peptides with greater control and efficiency. researchgate.net
Exploration of New Catalytic Systems for Efficient Peptide Bond Formation
The formation of the amide bond is the central reaction in peptide synthesis, and novel catalytic systems are being developed to make this process more efficient, sustainable, and less prone to side reactions like racemization. acs.org Traditional methods often rely on stoichiometric coupling reagents, but the focus is shifting towards catalytic approaches.
One promising strategy involves the use of small molecule organocatalysts. For instance, a dual catalytic system using a urea (B33335) diselenide catalyst and a phosphetane (B12648431) oxide has been shown to facilitate amide bond formation using environmentally benign solvents like acetonitrile (B52724), thereby avoiding the use of dimethylformamide (DMF). acs.org This system operates through a redox recycling mechanism and has been successfully applied in Fmoc solid-phase peptide synthesis with undetectable levels of epimerization for most natural amino acids. acs.org
Biocatalysis represents another major frontier. Engineered enzymes, such as the transaminopeptidase "aminolysin-A," have been developed to catalyze peptide bond formation. rsc.org This biocatalyst can recognize both L- and D-forms of C-terminally modified amino acids as acyl donors, offering a simple, one-pot method for synthesizing diverse short oligopeptides. rsc.org Similarly, catalytic antibodies have been generated that can catalyze amide bond formation with high selectivity for the L-amino acid and a rate acceleration of 10,000-fold over the uncatalyzed reaction. pnas.org De novo designed proteins are also being created to perform autocatalytic isopeptide bond formation, a reaction crucial for stabilizing protein structures. acs.org
The development of heterogeneous catalysts is also gaining traction as they offer simplified purification and potential for reuse. Silica-supported palladium catalysts, for example, are effective for various coupling reactions and are praised for their stability, ease of handling, and suitability for continuous flow processes. cphi-online.comcphi-online.com Peptide-based catalysts themselves are being explored for a range of chemical reactions, including carbon-carbon bond formation, leveraging the tunability and specificity of peptide structures as alternatives to traditional metal-based catalysts. americanpeptidesociety.org
| Catalytic System | Mechanism/Type | Key Advantages |
| Organocatalysts (e.g., diselenide/phosphetane oxide) | Redox recycling | Enables use of greener solvents (acetonitrile); low epimerization. acs.org |
| Engineered Enzymes (e.g., aminolysin-A) | Biocatalysis (transaminopeptidase) | Recognizes L- and D-amino acids; one-pot synthesis. rsc.org |
| Catalytic Antibodies | Biocatalysis | High selectivity and significant rate acceleration. pnas.org |
| De Novo Designed Proteins | Autocatalysis | Enables formation of stabilizing isopeptide bonds. acs.org |
| Heterogeneous Catalysts (e.g., SiliaCat DPP-Pd) | Supported metal catalysis | Reusable, easy to separate from product, suitable for flow chemistry. cphi-online.com |
| Peptide-based Catalysts | Biocatalysis | Tunable, specific, alternative to metal catalysts. americanpeptidesociety.org |
These new catalytic approaches are poised to make peptide synthesis, including that involving Fmoc-D-Ala-OH·H2O, more sustainable, efficient, and capable of producing highly pure and complex peptide molecules.
Advanced Computational Modeling for Reaction Prediction and Peptide Design
Computational tools are becoming indispensable in modern peptide research, offering powerful methods for predicting the success of a synthesis and for designing novel peptides with specific functions. frontiersin.org Given the complexity and multi-step nature of peptide synthesis, computational models can help identify potentially difficult sequences in advance, saving time and resources. nih.gov
Machine learning models, such as the Peptide Synthesis Score (PepSySco), have been developed to predict the likelihood of a successful peptide synthesis based on the amino acid sequence. nih.gov By analyzing large datasets of synthesized peptides, these models can identify features, like peptide length and hydrophobicity (Janin index), that correlate with synthesis difficulty. nih.gov This predictive capability is particularly valuable for large-scale peptide production, where even small improvements in success rate can have a significant impact. nih.gov
Beyond predicting synthesis outcomes, computational methods are revolutionizing the de novo design of peptides and proteins. units.itnih.gov These approaches allow for the rational design of peptides with high affinity and specificity for a particular biological target. units.it The process often involves exploring the vast sequence space of peptides computationally, using all-atom explicit solvent molecular dynamics to accurately model peptide-target interactions. units.ittandfonline.com This enables the design of complex structures like peptide macrocycles, which are of great interest as potential therapeutics. tandfonline.com
| Computational Approach | Application | Key Features and Benefits |
| Machine Learning (e.g., PepSySco) | Reaction Prediction | Predicts the likelihood of successful Fmoc-based peptide synthesis from the amino acid sequence. nih.gov |
| Molecular Dynamics Simulations | Peptide Design | Provides an accurate, atomistic-level description of peptide-target interactions. units.it |
| De Novo Design Algorithms | Peptide Design | Enables the rational design of novel peptides, including macrocycles, with desired properties like high binding affinity. tandfonline.com |
| AI-Enhanced Simulations | Peptide Design | Expands exploration of sequence space for designing functional, self-assembling peptide materials. nih.gov |
The synergy between advanced computational modeling and experimental synthesis is set to accelerate the discovery and development of new peptide-based materials and therapeutics, with building blocks like Fmoc-D-Ala-OH·H2O continuing to play a vital role.
Q & A
What are the recommended methods for synthesizing peptides using Fmoc-D-Ala-OH·H₂O?
Answer:
Fmoc-D-Ala-OH·H₂O is incorporated into peptides via solid-phase peptide synthesis (SPPS). Key steps include:
- Activation : Use carbodiimides (e.g., EDC) with coupling agents like HOBt to activate the carboxyl group of Fmoc-D-Ala-OH·H₂O .
- Coupling : React the activated amino acid with the deprotected amine group of the growing peptide chain under inert conditions (N₂ atmosphere).
- Deprotection : Remove the Fmoc group using 20% piperidine in DMF, followed by thorough washing to eliminate byproducts.
- Purification : Employ reverse-phase HPLC with a C18 column, using gradients of acetonitrile/water (0.1% TFA) to isolate the target peptide .
How should Fmoc-D-Ala-OH·H₂O be stored to maintain stability?
Answer:
- Short-term storage : Keep the compound in a tightly sealed container at 2–8°C, protected from moisture and light.
- Long-term stability : Store desiccated at -20°C to prevent hydrolysis of the Fmoc group or degradation of the amino acid backbone .
How can researchers minimize racemization when incorporating Fmoc-D-Ala-OH·H₂O into peptide chains?
Answer:
Racemization of D-Ala residues can occur during coupling. Mitigation strategies include:
- Low-temperature coupling : Perform reactions at 0–4°C to reduce base-catalyzed racemization.
- Optimized coupling agents : Use HOBt or Oxyma Pure instead of HOAt to minimize side reactions.
- Short reaction times : Monitor coupling efficiency via Kaiser test to avoid prolonged exposure to basic conditions .
What analytical techniques are most effective for confirming the enantiomeric purity of Fmoc-D-Ala-OH·H₂O?
Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., Chirobiotic T) with UV detection at 254 nm to resolve D- and L-enantiomers.
- Circular Dichroism (CD) : Compare the CD spectrum of the synthesized compound against a D-Ala standard.
- 1H-NMR : Analyze chemical shifts and coupling constants to confirm stereochemistry .
What safety precautions are necessary when handling Fmoc-D-Ala-OH·H₂O in the laboratory?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation : Use a fume hood to prevent inhalation of dust or vapors.
- Spill management : Collect solid residues with a HEPA-filter vacuum and dispose as hazardous waste .
How can discrepancies in NMR data for Fmoc-D-Ala-OH·H₂O derivatives be resolved?
Answer:
- Solvent selection : Use deuterated DMSO or CDCl₃ to avoid solvent interference.
- Impurity analysis : Compare observed peaks with known byproducts (e.g., Fmoc-deprotected fragments).
- 2D NMR : Perform COSY or HSQC to assign ambiguous proton signals .
What strategies are effective in optimizing the solubility of Fmoc-D-Ala-OH·H₂O in various solvent systems for SPPS?
Answer:
- Solvent mixtures : Use DMF:DCM (1:1) or DMSO for poor solubility.
- Sonication : Apply ultrasonic agitation to dissolve crystalline aggregates.
- Acidic additives : Add 1% acetic acid to enhance solubility in aqueous-organic systems .
How is the Fmoc group removed during peptide synthesis, and what conditions preserve the integrity of D-Ala?
Answer:
- Deprotection reagent : Treat with 20% piperidine in DMF for 2 × 5 minutes.
- Monitoring : Use UV monitoring at 301 nm to confirm complete Fmoc removal.
- Temperature control : Maintain room temperature to prevent β-elimination or side reactions at the D-Ala residue .
What are the implications of using Fmoc-D-Ala-OH·H₂O in the design of self-assembling peptide hydrogels?
Answer:
- Structural rigidity : The D-configuration enhances resistance to proteolysis, improving hydrogel stability.
- Supramolecular interactions : The Fmoc group facilitates π-π stacking, while the D-Ala side chain modulates hydrophobic/hydrophilic balance for tunable gelation .
What are the critical parameters to monitor during the purification of Fmoc-D-Ala-OH·H₂O?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
